molecular formula C5H16N3PS B1222836 Pentamethylphosphorothioic triamide CAS No. 16853-38-6

Pentamethylphosphorothioic triamide

Cat. No.: B1222836
CAS No.: 16853-38-6
M. Wt: 181.24 g/mol
InChI Key: QYADBGWLJOXEDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentamethylphosphorothioic triamide is a thiophosphoric triamide derivative characterized by five methyl groups attached to its phosphorus center. Structurally, it belongs to the phosphoric triamide family, which includes compounds with the general formula P(X)(NHR)₃, where X = O (phosphoric triamide) or S (thiophosphoric triamide). These compounds are widely studied as urease inhibitors, particularly in agricultural applications to reduce ammonia volatilization from urea-based fertilizers . The substitution of methyl groups in this compound likely influences its solubility, stability, and inhibitory efficacy compared to other derivatives .

Properties

CAS No.

16853-38-6

Molecular Formula

C5H16N3PS

Molecular Weight

181.24 g/mol

IUPAC Name

N-[bis(dimethylamino)phosphinothioyl]methanamine

InChI

InChI=1S/C5H16N3PS/c1-6-9(10,7(2)3)8(4)5/h1-5H3,(H,6,10)

InChI Key

QYADBGWLJOXEDZ-UHFFFAOYSA-N

SMILES

CNP(=S)(N(C)C)N(C)C

Canonical SMILES

CNP(=S)(N(C)C)N(C)C

Other CAS No.

16853-38-6

Synonyms

ENT 61526
ENT-61526

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Hydrophobicity :

  • The triphenyl-trimethyl derivative (logP = 5.504) exhibits high hydrophobicity, likely due to aromatic phenyl groups . This compound, with smaller methyl substituents, may have a lower logP than the phenyl-containing analog but higher than NBPT (logP ~2.8), which includes a polar n-butyl chain.
  • Low water solubility (logWS = -6.50 for the triphenyl-trimethyl compound) correlates with high logP, suggesting that highly substituted triamides may face challenges in agricultural applications requiring soil mobility .

Efficacy as Urease Inhibitors :

  • NBPT remains the industry standard due to its balance of solubility and inhibitory potency. It reduces ammonia loss by 50–90% in field trials .
  • Methyl-dominated derivatives like this compound may offer enhanced hydrolytic stability due to steric shielding of the phosphorus center. However, excessive hydrophobicity could limit bioavailability in aqueous soil environments .

Synthetic and Commercial Viability: NBPT is preferred in commercial fertilizers (e.g., EuroChem Agro’s formulations) due to cost-effective synthesis and regulatory approval .

Stability and Environmental Impact

  • Thermal Stability : Methyl groups in this compound may enhance thermal stability compared to NBPT, which degrades at elevated temperatures during fertilizer processing .
  • Soil Persistence : Hydrophobic triamides (e.g., triphenyl-trimethyl derivatives) may persist longer in soil but could exhibit reduced interaction with urease enzymes due to poor solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.